Boc-ala-ala-OH

説明

The compound Boc-ala-ala-OH is not directly described in the provided papers. However, the Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis, as seen in the synthesis of various peptides and oligonucleotides. It is used to protect the amino group during the synthesis process and can be removed under acidic conditions .

Synthesis Analysis

The synthesis of peptides containing the Boc group is well-documented. For instance, the undecapeptides Boc-L-Ala-[Aib-Ala]2-Glu(OBzl)-Ala-[Aib-Ala]2-OMe and its analogs were synthesized to model the helical N-terminal part of alamethicin . Similarly, the synthesis of the model tripeptide Boc-Gly-S-Ala-Aib-OMe and its monothiated analogs was achieved, demonstrating the versatility of the Boc group in peptide synthesis . The Boc group has also been used as a 2'-OH-protecting group in the solid-phase synthesis of oligoribonucleotides, showcasing its stability and selective removability .

Molecular Structure Analysis

The molecular structure of peptides containing the Boc group has been analyzed using various techniques. For example, the crystal structure of Boc-L-Ala-[Aib-Ala]2-Glu(OBzl)-Ala-[Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues . The crystal structure of Boc-Gly-S-Ala-Aib-OMe showed a type-III β-turn, indicating that the Boc group does not hinder the formation of secondary structures in peptides .

Chemical Reactions Analysis

The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection.

Physical and Chemical Properties Analysis

The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis. The Boc group's compatibility with various solvents and reagents makes it a versatile choice for different synthesis strategies .

科学的研究の応用

1. Role in Protein Protection

Boc-ala-ala-OH and related compounds play a significant role in the protection of proteins against radical-induced alterations. For instance, Alpha-lipoic acid (ALA), which is similar in structure, has been shown to protect bovine serum albumin (BSA) against hydroxyl free radical-induced polymerization and protein oxidation, suggesting its potential for geriatric topical application (Perricone et al., 1999).

2. Use in Peptide Synthesis

Compounds such as Boc-ala-ala-OH are used in the synthesis of peptides. For example, the synthesis of various peptide derivatives like Boc-Ala-Sar-Sar-OH, which are involved in C-alkylation reactions with sarcosine moieties, demonstrates their utility in peptide chemistry (Seebach et al., 1991).

3. Applications in Enzyme Kinetics

The kinetics of peptide boronic acids, including compounds similar to Boc-ala-ala-OH, have been studied in their interaction with proteases like alpha-lytic protease. These studies contribute to our understanding of enzyme kinetics and the development of enzyme inhibitors (Kettner et al., 1988).

作用機序

Target of Action

Boc-ala-ala-OH, also known as N-tert-butoxycarbonyl-L-alanine, is a derivative of the naturally occurring amino acid L-alanine . The primary targets of Boc-ala-ala-OH are proteins and peptides that contain amine functional groups . The compound is used as a protecting group for these amines during peptide synthesis .

Mode of Action

The mode of action of Boc-ala-ala-OH involves the protection and deprotection of amine functional groups in proteins and peptides . The tert-butoxycarbonyl (Boc) group in Boc-ala-ala-OH serves as a protective group for the amine functional group during peptide synthesis . This protection prevents unwanted reactions from occurring at the amine site during the synthesis process . The Boc group can be removed under mild acidic conditions, revealing the free amine and allowing it to participate in subsequent reactions .

Biochemical Pathways

Boc-ala-ala-OH plays a significant role in the biochemical pathway of peptide synthesis . It is involved in the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The compound’s role in this pathway is primarily regulatory, as it controls the sites of reaction during peptide synthesis .

Pharmacokinetics

The pharmacokinetics of Boc-ala-ala-OH are largely determined by its chemical structure and the conditions under which it is used . As a small molecule, it is expected to have good absorption and distribution properties.

Result of Action

The result of Boc-ala-ala-OH’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting amine functional groups during synthesis, Boc-ala-ala-OH ensures that peptide bonds form at the correct locations, resulting in the desired peptide product .

Action Environment

The action of Boc-ala-ala-OH is influenced by environmental factors such as temperature and pH . The Boc group is stable under a wide range of conditions, but can be removed under mild acidic conditions . Therefore, the pH of the reaction environment can significantly influence the compound’s action. Additionally, the reaction rate can be affected by the temperature, with higher temperatures generally increasing the rate of deprotection .

Safety and Hazards

In case of accidental exposure, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

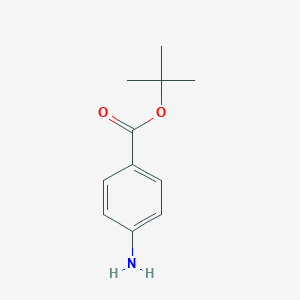

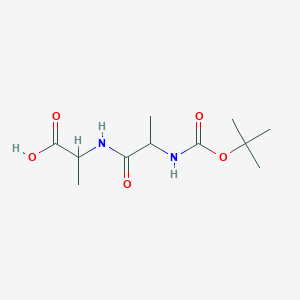

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDDHWTEVCBAD-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950035 | |

| Record name | N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-ala-OH | |

CAS RN |

27317-69-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27317-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

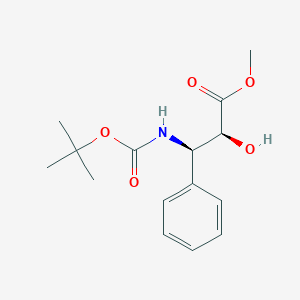

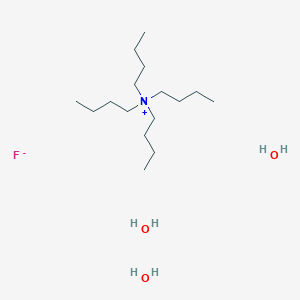

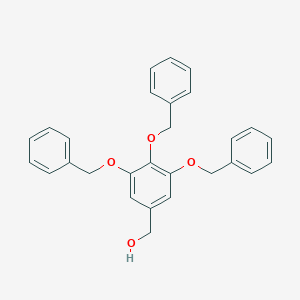

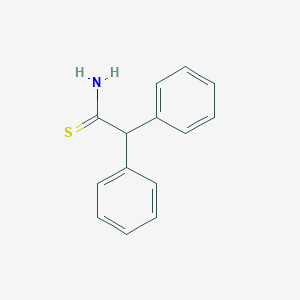

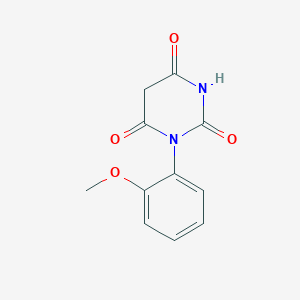

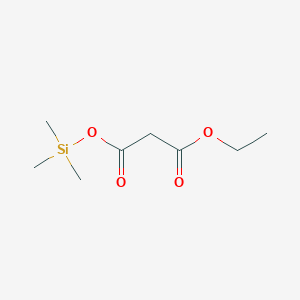

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。